N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonamide group, an oxo group, and a methylthio group. This unique combination of functional groups imparts significant chemical reactivity, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-(methylthio)aniline, which undergoes a series of reactions including cyclization, oxidation, and sulfonation to yield the target compound. Key reagents might include oxidizing agents like potassium permanganate and sulfonating agents such as chlorosulfonic acid.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale organic synthesis techniques under controlled conditions to ensure purity and yield. Processes may include the use of high-pressure reactors, continuous flow chemistry, and advanced purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxo group can be reduced to a hydroxyl group.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, like amines or alcohols.
Major Products
Major products depend on the specific reaction conditions but may include sulfoxides, sulfones, secondary amines, and alcohols.
Scientific Research Applications
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates of certain enzymes, while the aromatic system allows for interactions with hydrophobic pockets in proteins. These interactions can lead to the inhibition or modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Compared to other sulfonamides, N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its fused bicyclic structure, which imparts specific steric and electronic properties.
List of Similar Compounds
N-(2-methylphenyl)-sulfonamide
N-(2-(ethylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide derivatives with varying substituents
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Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-17-7-3-2-6-16(17)20-26(23,24)15-11-13-5-4-10-21-18(22)9-8-14(12-15)19(13)21/h2-3,6-7,11-12,20H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJDOCTIJEQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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